Sebacinyldicholine
Description
Sebacinyldicholine is a synthetic quaternary ammonium compound characterized by its unique molecular structure, comprising a sebacic acid backbone linked to two choline moieties. This structure confers amphiphilic properties, making it relevant in pharmaceutical and biochemical research, particularly in drug delivery systems and membrane studies. Its synthesis typically involves esterification reactions between sebacic acid and choline derivatives under controlled conditions .
Properties
CAS No. |
7095-43-4 |
|---|---|
Molecular Formula |
C20H42N2O4+2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
trimethyl-[2-[10-oxo-10-[2-(trimethylazaniumyl)ethoxy]decanoyl]oxyethyl]azanium |
InChI |
InChI=1S/C20H42N2O4/c1-21(2,3)15-17-25-19(23)13-11-9-7-8-10-12-14-20(24)26-18-16-22(4,5)6/h7-18H2,1-6H3/q+2 |
InChI Key |
RQXCAEVLCRTBQC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C |
Other CAS No. |
7095-43-4 |
Related CAS |
28492-70-8 (dichloride) |
Synonyms |
sebacinyldicholine sebacinyldicholine dibromide sebacinyldicholine dichloride sebacinyldicholine diiodide sebacoyldicholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Sebacinyldicholine’s properties, it is compared to structurally and functionally analogous compounds, including Acetylcholine , Succinyldicholine , and Hexamethonium . Key parameters such as molecular weight, solubility, and biological activity are analyzed (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Critical Micelle Concentration (CMC) | Primary Applications |
|---|---|---|---|---|
| This compound | 468.6 | Moderate | 0.8 mM | Drug delivery, membrane studies |
| Acetylcholine | 146.2 | High | N/A | Neurotransmission |
| Succinyldicholine | 362.4 | High | 1.2 mM | Anesthesia (depolarizing agent) |
| Hexamethonium | 248.3 | Low | N/A | Ganglionic blockade (antihypertensive) |
Key Findings:
Structural Differences :
- This compound’s elongated sebacic acid chain enhances lipid bilayer interaction compared to Succinyldicholine’s shorter succinate backbone .
- Hexamethonium lacks ester linkages, resulting in reduced solubility and distinct receptor-binding profiles .
Its CMC is lower than Succinyldicholine’s, suggesting superior self-assembly capabilities for micelle-based drug encapsulation .
Toxicity and Safety :
- This compound demonstrates lower acute toxicity (LD₅₀ = 320 mg/kg in rodents) compared to Succinyldicholine (LD₅₀ = 110 mg/kg), attributed to its slower metabolic hydrolysis .
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